Cas no 854937-89-6 (5-(bromomethyl)-1H-1,2,3-triazole)
5-(bromomethyl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-TRIAZOLE, 4-(BROMOMETHYL)-
- 5-(bromomethyl)-1H-1,2,3-triazole
- 854937-89-6
- SCHEMBL25300747
- bromomethyl 1,2,3-triazole
- AKOS011689457
- SCHEMBL5333184
-
- MDL: MFCD16748312
- Inchi: 1S/C3H4BrN3/c4-1-3-2-5-7-6-3/h2H,1H2,(H,5,6,7)
- InChI Key: QZLWQLNBMRHKHF-UHFFFAOYSA-N
- SMILES: BrCC1C=NNN=1
Computed Properties
- Exact Mass: 160.95886g/mol
- Monoisotopic Mass: 160.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 58.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 41.6Ų
5-(bromomethyl)-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-254987-1g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 1g |
$821.0 | 2023-09-14 | ||
| Enamine | EN300-254987-5g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 5g |
$2154.0 | 2023-09-14 | ||
| Enamine | EN300-254987-10g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 10g |
$2708.0 | 2023-09-14 | ||
| Enamine | EN300-254987-1.0g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 1.0g |
$821.0 | 2023-03-01 | ||
| Enamine | EN300-254987-2.5g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 2.5g |
$1701.0 | 2023-09-14 | ||
| Enamine | EN300-254987-5.0g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 5.0g |
$2154.0 | 2023-03-01 | ||
| Enamine | EN300-254987-10.0g |
5-(bromomethyl)-1H-1,2,3-triazole |
854937-89-6 | 10.0g |
$2708.0 | 2023-03-01 |
5-(bromomethyl)-1H-1,2,3-triazole Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-(bromomethyl)-1H-1,2,3-triazole
Introduction to 5-(bromomethyl)-1H-1,2,3-triazole (CAS No. 854937-89-6)
5-(bromomethyl)-1H-1,2,3-triazole (CAS No. 854937-89-6) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. Its unique structural features, characterized by a bromomethyl substituent attached to a triazole ring, make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's reactivity and functionalization potential have opened new avenues in drug discovery and material science, particularly in the development of novel therapeutic agents.
The triazole core of 5-(bromomethyl)-1H-1,2,3-triazole is a well-known pharmacophore that has been extensively studied for its biological activity. Triazoles are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromomethyl group at the 5-position of the triazole ring enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This feature makes it an ideal building block for constructing more complex molecules with tailored biological activities.
In recent years, 5-(bromomethyl)-1H-1,2,3-triazole has been utilized in the synthesis of various pharmacologically relevant compounds. For instance, researchers have leveraged its reactivity to develop inhibitors of enzymes involved in cancer progression. The bromomethyl group can be readily converted into other functional groups such as alcohols or amines, enabling the creation of diverse molecular architectures. This flexibility has been exploited in the design of kinase inhibitors and other targeted therapies.
Moreover, the triazole moiety has shown promise in materials science applications. Its ability to form stable coordination complexes with metal ions has led to its use in the development of metal-organic frameworks (MOFs) and catalysts. These materials have potential applications in gas storage, separation technologies, and catalytic processes. The bromomethyl group also contributes to the compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex organic molecules.
Recent studies have highlighted the role of 5-(bromomethyl)-1H-1,2,3-triazole in medicinal chemistry. Researchers have demonstrated its utility in generating novel scaffolds for drug discovery. For example, derivatives of this compound have been investigated as potential antiviral agents due to their ability to interfere with viral replication mechanisms. The structural motif of triazole is particularly attractive because it can mimic natural products and bioactive peptides, providing a scaffold for rational drug design.
The synthesis of 5-(bromomethyl)-1H-1,2,3-triazole typically involves multi-step organic transformations starting from commercially available precursors. The bromomethyl group can be introduced through halogenation reactions or by displacing other substituents on the triazole ring. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 5-(bromomethyl)-1H-1,2,3-triazole more accessible for industrial applications.
In conclusion,5-(bromomethyl)-1H-1,2,3-triazole (CAS No. 854937-89-6) is a pivotal compound in modern chemical research. Its unique structural features and reactivity make it indispensable in pharmaceutical development and material science. As our understanding of its properties continues to grow,triazole-based compounds will undoubtedly play a crucial role in future advancements across multiple scientific disciplines.
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